molecular formula C10H8F2O2 B15069563 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15069563
M. Wt: 198.17 g/mol
InChI Key: NIFKJWWTZGASKP-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a versatile organic building block of interest in medicinal chemistry and drug discovery. The core dihydroindanone scaffold is a privileged structure found in many biologically active molecules, while the difluoromethoxy group is a key motif known to enhance metabolic stability and membrane permeability in pharmaceutical compounds . This combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutically relevant targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel probes for biological systems. As a chemical reagent, it is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4-(difluoromethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2

InChI Key

NIFKJWWTZGASKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane through O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the final product, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Key Observations :

  • 4-Position Substitution : The 4-methoxy analog () is structurally closest to the target compound. Methoxy groups generally enhance electron density, whereas difluoromethoxy introduces steric bulk and metabolic resistance due to fluorine’s electronegativity.
  • Anticancer Activity : FCY-302 (), with a 4-isopropyl group, shows antiproliferative effects, suggesting that bulky 4-substituents may enhance cytotoxicity.
  • Enzyme Inhibition: Dimethoxy and quinoline-triazole hybrids () exhibit AChE inhibition, highlighting the role of electron-rich substituents in targeting catalytic sites.

Comparison with Target Compound :

  • The difluoromethoxy group may enhance AChE or CA inhibition by mimicking methoxy’s electron-donating effects while resisting oxidative metabolism.

Implications for Target Compound :

  • The difluoromethoxy group could be introduced via nucleophilic substitution or fluorination of a methoxy precursor.
  • Microwave-assisted methods () may improve yield and regioselectivity.

Physicochemical Properties

Electronic and steric properties vary with substituents:

Compound Molar Mass (g/mol) Key Properties (DFT/Experimental) Reference
4-Methoxy analog 162.18 Higher electron density at 4-position
(E)-2-(Indol-3-ylmethylene) derivative 273.30 HOMO-LUMO gap = 4.2 eV (reactivity)
Quinoline-triazole hybrids ~400–450 Dual-binding site inhibition (AChE)

Target Compound Insights :

  • The difluoromethoxy group (molar mass ~196.16 g/mol) likely increases lipophilicity (logP) compared to methoxy analogs, enhancing blood-brain barrier penetration for CNS targets.
  • Fluorine’s electronegativity may reduce HOMO energy, stabilizing interactions with enzyme active sites.

Biological Activity

4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C10H8F2O, and it includes a difluoromethoxy group attached to a dihydro-indenone core. This article delves into its biological activity, mechanisms of action, and implications for medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound can involve various methods, including oxidation and reduction reactions. The presence of the difluoromethoxy group significantly alters the compound's electronic properties, enhancing its lipophilicity and potential biological activity. The structural uniqueness of this compound may lead to distinct reactivity patterns compared to other similar compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various pharmacological applications.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism. Specifically, this compound has been identified as an inhibitor of CYP1A2, which plays a vital role in the metabolism of numerous pharmaceuticals. The interaction involves binding to the active site of the enzyme, leading to decreased catalytic activity. This inhibition can have significant implications for drug-drug interactions and overall pharmacokinetics.

Cellular Effects

The compound has shown effects on various cellular processes:

  • Cell Proliferation : It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This effect is mediated through modulation of cell signaling pathways and gene expression.
  • Metabolic Pathways : this compound participates in metabolic pathways involving oxidation and conjugation reactions. The metabolites formed can exert additional biological effects or be excreted from the body.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in specific cancer cell lines. The study reported alterations in markers associated with apoptosis, indicating its potential as an anticancer agent.
  • Antimycobacterial Activity : Research has indicated that compounds structurally related to this compound exhibit antimycobacterial properties by inhibiting DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. This suggests that further exploration into this compound could yield effective treatments for tuberculosis .

Data Table: Biological Activity Summary

Activity Type Mechanism Effect Reference
Enzyme InhibitionInhibition of CYP1A2Decreased drug metabolism
Anticancer ActivityInduction of apoptosis in cancer cellsReduced cell viability
AntimycobacterialInhibition of DprE1Disruption of mycobacterial growth

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